molecular formula C16H13NOS B5735853 4-(4-p-Tolylthiazol-2-yl)phenol

4-(4-p-Tolylthiazol-2-yl)phenol

Cat. No.: B5735853
M. Wt: 267.3 g/mol
InChI Key: IXRKVKCNJYWBTM-UHFFFAOYSA-N
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Description

4-(4-p-Tolylthiazol-2-yl)phenol is a chemical compound that features a thiazole ring substituted with a p-tolyl group and a phenol group Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets leading to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory response .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be affected . For instance, the inhibition of COX enzymes can affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with various biological activities, including anti-inflammatory effects . For instance, some thiazole derivatives have been found to inhibit COX enzymes, leading to a decrease in the production of inflammatory mediators .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-p-Tolylthiazol-2-yl)phenol typically involves the formation of the thiazole ring followed by the introduction of the p-tolyl and phenol groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of p-toluidine with α-haloketones can yield the thiazole ring, which can then be further functionalized to introduce the phenol group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-p-Tolylthiazol-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-p-Tolylthiazol-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive thiazole ring.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-(1H-pyrazol-1-yl)thiazole
  • 4-Phenyl-2-(1H-pyrazol-1-yl)thiazole
  • 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters

Uniqueness

4-(4-p-Tolylthiazol-2-yl)phenol is unique due to the specific combination of the thiazole ring with the p-tolyl and phenol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-11-2-4-12(5-3-11)15-10-19-16(17-15)13-6-8-14(18)9-7-13/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRKVKCNJYWBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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